
3-Tert-butoxycarbonylamino-5-(4-fluorophenyl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butoxycarbonylamino-5-(4-fluorophenyl)thiophene-2-carboxylic acid: is an organic compound with the chemical formula C₁₆H₁₅FO₄S₂ . It belongs to the class of thiophene carboxylic acids and features a fluorophenyl substituent. Thiophene carboxylic acids are important building blocks in organic synthesis and have diverse applications.
Méthodes De Préparation
a. Synthetic Routes: The synthesis of this compound involves several steps. One practical route is the oxidation of 2-acetylthiophene . Alternatively, it can be prepared by oxidizing thiophene-2-carboxaldehyde . The latter method is more common in industrial production.
b. Reaction Conditions: The oxidation process typically employs oxidizing agents such as chromates or permanganates. The exact conditions may vary depending on the specific synthetic route.
Analyse Des Réactions Chimiques
a. Reactivity: Thiophene-2-carboxylic acid undergoes various reactions, including:
Oxidation: It can be oxidized to form other functional groups.
Substitution: The carboxylic acid group can participate in substitution reactions.
Coupling Reactions: It serves as a substrate in coupling reactions and olefinations.
Oxidation: Oxidizing agents like potassium permanganate or chromates.
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Coupling Reactions: Transition metal catalysts (e.g., copper(I) thiophene-2-carboxylate).
c. Major Products: The major products depend on the specific reaction conditions. For example, in coupling reactions, biaryl compounds can form.
Applications De Recherche Scientifique
This compound finds applications in:
Chemistry: As a versatile building block for organic synthesis.
Biology: In drug discovery and development.
Medicine: For potential therapeutic applications.
Industry: As a precursor for specialty chemicals.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Comparaison Avec Des Composés Similaires
While I don’t have specific information on similar compounds, researchers often compare its reactivity and properties with related thiophene derivatives.
Remember that this compound’s unique features lie in its fluorophenyl substituent and its potential applications across various fields
Propriétés
Formule moléculaire |
C16H16FNO4S |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C16H16FNO4S/c1-16(2,3)22-15(21)18-11-8-12(23-13(11)14(19)20)9-4-6-10(17)7-5-9/h4-8H,1-3H3,(H,18,21)(H,19,20) |
Clé InChI |
LGHVOYMDKOKQCT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(SC(=C1)C2=CC=C(C=C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


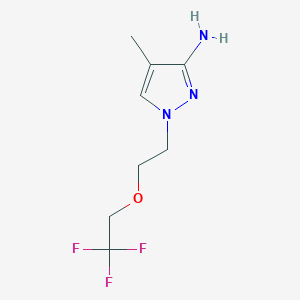
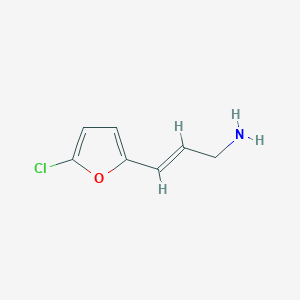

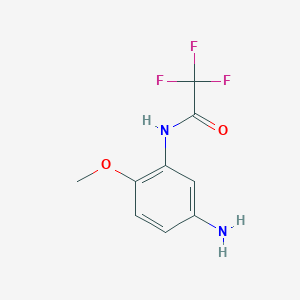



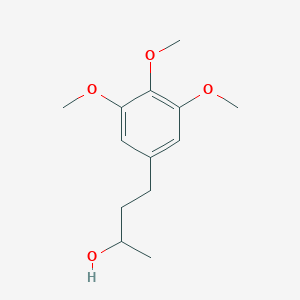
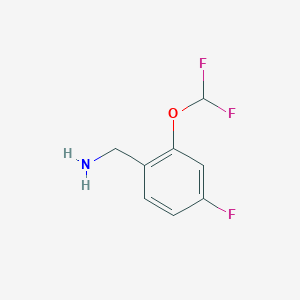
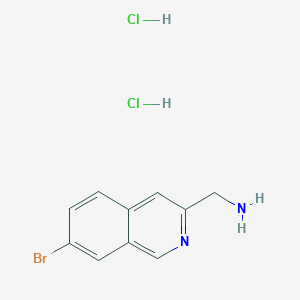
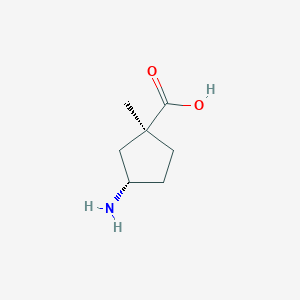
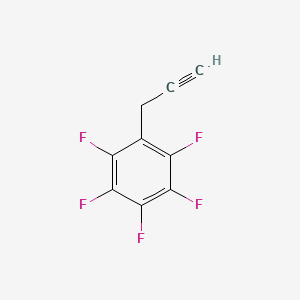
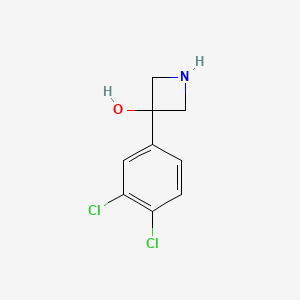
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B13524623.png)
